methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Overview
Description
Methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and ethylamino groups. Common reagents used in these reactions include cyclopropyl bromide, ethylamine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. Catalysts and solvents play a crucial role in enhancing the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-cyclopropyl-1-[2-(methylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Methyl 6-cyclopropyl-1-[2-(propylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Uniqueness
Methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of the cyclopropyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-4-17-13(21)8-20-15-14(9(2)19-20)11(16(22)23-3)7-12(18-15)10-5-6-10/h7,10H,4-6,8H2,1-3H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBQSGVJSMAULI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113601 | |
Record name | Methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018052-08-8 | |
Record name | Methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018052-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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